REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9]([C:10](=[O:11])[OH:12])=[O:13])[cH:6][cH:7]1.[ClH:14]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([C:10](=[O:11])[OH:12])[OH:13])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)Cc1ccc(Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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O=C(O)C(O)Cc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9]([C:10](=[O:11])[OH:12])=[O:13])[cH:6][cH:7]1.[ClH:14]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([C:10](=[O:11])[OH:12])[OH:13])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)Cc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)Cc1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |